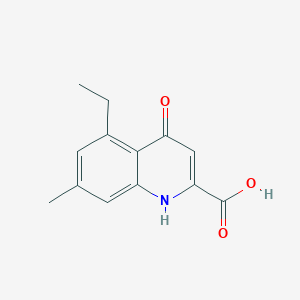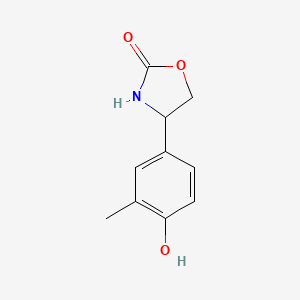![molecular formula C14H14BrF3N2 B13888969 2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole](/img/structure/B13888969.png)
2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach utilizes a Schiff’s base complex nickel catalyst for a one-pot microwave-assisted synthesis .
Industrial Production Methods
Industrial production methods for this compound often employ high-yielding, scalable processes. These methods may include the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields. Additionally, the use of recyclable catalysts and solvent-free conditions can enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isopropyl and trifluoromethyl groups.
Cycloaddition Reactions: The imidazole ring can participate in cycloaddition reactions, forming larger heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted imidazoles, while oxidation and reduction reactions can modify the functional groups on the imidazole ring .
Scientific Research Applications
2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of 2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical processes. Additionally, the bromomethyl and trifluoromethyl groups can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Bromomethyl)phenyl]propionic Acid: Shares the bromomethylphenyl moiety but differs in the presence of a propionic acid group instead of the imidazole ring.
2-[4-(Bromomethyl)phenyl]-1-isopropylimidazole: Similar structure but lacks the trifluoromethyl group, which can affect its chemical properties and applications.
Uniqueness
The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other research applications .
Properties
Molecular Formula |
C14H14BrF3N2 |
|---|---|
Molecular Weight |
347.17 g/mol |
IUPAC Name |
2-[4-(bromomethyl)phenyl]-1-propan-2-yl-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C14H14BrF3N2/c1-9(2)20-8-12(14(16,17)18)19-13(20)11-5-3-10(7-15)4-6-11/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
KXUZHLJDOSSOHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C1C2=CC=C(C=C2)CBr)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


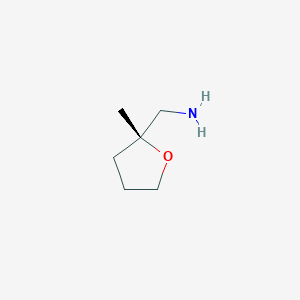
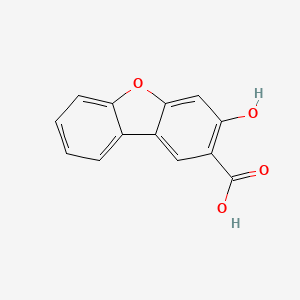

![4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one](/img/structure/B13888910.png)
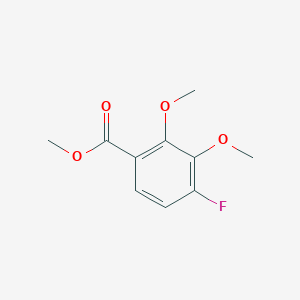
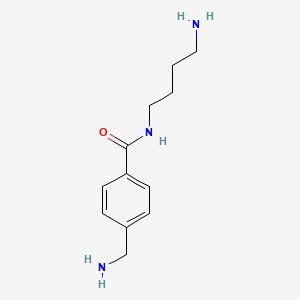

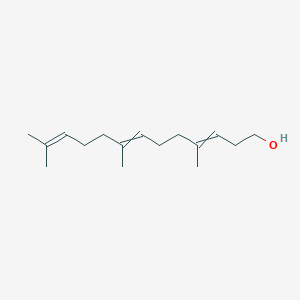
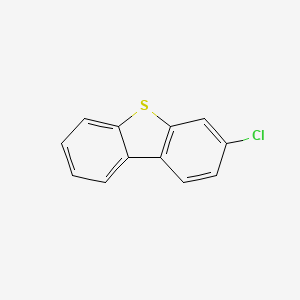


![2-[4-(2-Sec-butylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B13888960.png)
